6-Propylpyrimidine-4-thiol
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Overview
Description
6-Propylpyrimidine-4-thiol is an organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring The presence of a thiol group (-SH) at the 4th position and a propyl group at the 6th position makes this compound unique
Mechanism of Action
Target of Action
It is structurally similar to propylthiouracil, a well-known antithyroid agent . Propylthiouracil inhibits the synthesis of thyroxine and the peripheral conversion of thyroxine to tri-iodothyronine . It primarily targets thyroid peroxidase, an enzyme that plays a crucial role in the production of thyroid hormones .
Mode of Action
This enzyme normally converts iodide to iodine and catalyzes the incorporation of the resulting iodide molecule onto both the 3 and/or 5 positions of the phenol rings of thyroglobulin, a precursor to thyroid hormones .
Biochemical Pathways
By inhibiting thyroid peroxidase, it could potentially disrupt the production of thyroid hormones, thereby affecting the body’s metabolic rate, heart function, and other physiological processes .
Result of Action
If it acts similarly to propylthiouracil, it could potentially decrease the levels of thyroid hormones in the body, leading to a reduction in symptoms of hyperthyroidism .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine analogs play significant roles in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, influencing their functions and activities .
Cellular Effects
It is plausible that, like other pyrimidine analogs, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Propylpyrimidine-4-thiol is not well-defined due to the limited research available. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylpyrimidine-4-thiol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-component reaction involving an aldehyde, an amine, and a β-dicarbonyl compound. This reaction is often catalyzed by acids or bases.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Thiol Group Introduction: The thiol group can be introduced through the reaction of the pyrimidine derivative with thiourea, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-Propylpyrimidine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: The compound can be used in the development of materials with specific electronic or catalytic properties.
Comparison with Similar Compounds
2-Mercapto-6-propylpyrimidine: Similar structure but with a different position of the thiol group.
4,6-Dimethylpyrimidine-2-thiol: Contains methyl groups instead of a propyl group.
6-Propyl-2-thiouracil: A thiouracil derivative with similar properties.
Uniqueness: 6-Propylpyrimidine-4-thiol is unique due to the specific positioning of the propyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
6-propyl-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTCRADSZLEUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=S)N=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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